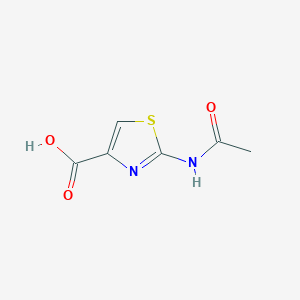

2-Acetamido-1,3-thiazole-4-carboxylic acid

Übersicht

Beschreibung

2-Acetamido-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H6N2O3S and its molecular weight is 186.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets . For instance, some thiazole derivatives have been found to interact with topoisomerase II , a crucial enzyme involved in DNA replication and transcription.

Mode of Action

For example, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

For instance, some thiazole derivatives have been reported to inhibit the action of topoisomerase II, leading to DNA double-strand breaks and cell death .

Pharmacokinetics

Thiazole derivatives are generally known for their ability to cross cellular membranes due to their mesoionic nature .

Result of Action

Thiazole derivatives have been found to have a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It’s known that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence its bioavailability and efficacy in different environments.

Biochemische Analyse

Biochemical Properties

2-Acetamido-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain bacterial enzymes involved in peptidoglycan synthesis, which is crucial for bacterial cell wall integrity . Additionally, this compound can bind to proteins and alter their function, potentially leading to antimicrobial effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways . For example, this compound has been shown to inhibit the activity of bacterial ligase enzymes, which are critical for peptidoglycan synthesis . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with sustained antimicrobial activity, although its efficacy may decrease due to degradation . Additionally, prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxification enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit antimicrobial and anticancer activities without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can be metabolized by liver enzymes, leading to the formation of active metabolites that contribute to its biological activity . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can exert its biological effects . The distribution of this compound within tissues is influenced by its affinity for different cellular compartments, leading to its accumulation in specific organs .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, its presence in the nucleus can affect gene expression by interacting with DNA and transcription factors .

Biologische Aktivität

2-Acetamido-1,3-thiazole-4-carboxylic acid (ATCA) is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique thiazole ring structure, which includes an acetamido group and a carboxylic acid functional group. These features contribute to its potential interactions with various biological targets, making it a subject of interest for drug development and therapeutic applications.

The biological activity of ATCA can be attributed to its ability to interact with multiple biochemical pathways and molecular targets:

- Enzyme Inhibition : ATCA has been shown to inhibit bacterial enzymes involved in peptidoglycan synthesis, which is crucial for maintaining bacterial cell wall integrity. This inhibition can lead to bacterial cell death, highlighting its potential as an antimicrobial agent.

- Antitumor Activity : Research indicates that ATCA can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases. This mechanism leads to cell death and has been observed in various cancer cell lines .

- DNA Interaction : Similar to other thiazole derivatives, ATCA may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and subsequent cellular apoptosis.

Biological Activities

ATCA exhibits a broad spectrum of biological activities, which can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Inhibits bacterial growth by targeting cell wall synthesis enzymes. |

| Antitumor | Induces apoptosis in various cancer cell lines through mitochondrial disruption. |

| Antioxidant | Protects cells from oxidative stress by scavenging free radicals. |

| Anti-inflammatory | Reduces inflammation through modulation of cytokine production. |

| Neuroprotective | Exhibits protective effects against neuronal damage in various models. |

Case Studies and Research Findings

Several studies have evaluated the biological activity of ATCA and its derivatives:

- Antitumor Efficacy : A study demonstrated that derivatives of thiazole, including ATCA, exhibited significant antitumor activity against colon, melanoma, renal, and breast cancer cell lines. Notably, one derivative showed a 92.7% growth inhibition against leukemia cells, indicating the potential for developing effective anticancer agents .

- Cellular Mechanisms : Research has shown that ATCA can influence gene expression and cellular metabolism. It was found to activate apoptotic pathways in human glioblastoma cells while displaying low toxicity towards normal cells .

- Pharmacokinetics : The pharmacokinetic properties of thiazole derivatives suggest they can effectively cross cellular membranes due to their mesoionic nature, enhancing their bioavailability and therapeutic potential.

Eigenschaften

IUPAC Name |

2-acetamido-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3S/c1-3(9)7-6-8-4(2-12-6)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKINQVZUSLLCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357007 | |

| Record name | 2-Acetamido-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50602-38-5 | |

| Record name | 2-Acetamido-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetamido-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.